![molecular formula C14H12O B15161281 Naphth[2,1-b]oxepin, 1,4-dihydro- CAS No. 675820-57-2](/img/structure/B15161281.png)
Naphth[2,1-b]oxepin, 1,4-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphth[2,1-b]oxepin, 1,4-dihydro- is a heterocyclic compound that belongs to the class of oxepins It is characterized by a seven-membered ring containing one oxygen atom and a fused naphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Naphth[2,1-b]oxepin, 1,4-dihydro- can be achieved through several synthetic routes. One common method involves the use of multicomponent reactions, which are efficient and environmentally friendly. For instance, the one-pot multi-component condensation of β-naphthol, aromatic aldehydes, and urea under solvent-free conditions has been reported to yield good to excellent results . Another approach involves the use of pyridinium-based ionic liquids as catalysts, which facilitate the synthesis of 1,2-dihydro-1-arylnaphtho[1,2-e][1,3]oxazine-3-one derivatives .
Industrial Production Methods: Industrial production of Naphth[2,1-b]oxepin, 1,4-dihydro- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Naphth[2,1-b]oxepin, 1,4-dihydro- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the molecule, such as the oxygen atom and the aromatic ring system.
Common Reagents and Conditions: Common reagents used in the reactions of Naphth[2,1-b]oxepin, 1,4-dihydro- include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve the use of halogenating agents and nucleophiles under controlled conditions.
Major Products: The major products formed from the reactions of Naphth[2,1-b]oxepin, 1,4-dihydro- depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield naphthoquinone derivatives, while substitution reactions can produce various substituted oxepin compounds.
Scientific Research Applications
Naphth[2,1-b]oxepin, 1,4-dihydro- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities . Additionally, this compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Naphth[2,1-b]oxepin, 1,4-dihydro- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, disrupt cellular processes, and induce oxidative stress. These interactions can lead to various biological outcomes, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Naphth[2,1-b]oxepin, 1,4-dihydro- can be compared with other similar compounds, such as 1,2-dihydro-1-arylnaphtho[1,2-e][1,3]oxazine-3-one and dibenz[b,f]oxepin. These compounds share structural similarities but differ in their specific functional groups and biological activities. For instance, dibenz[b,f]oxepin is known for its antidepressant and antipsychotic properties, while Naphth[2,1-b]oxepin, 1,4-dihydro- has broader applications in antimicrobial and anticancer research .
Conclusion
Naphth[2,1-b]oxepin, 1,4-dihydro- is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable target for synthetic chemists and researchers in the fields of biology and medicine. Continued exploration of its properties and applications is likely to yield new insights and innovations.
Properties
CAS No. |
675820-57-2 |
|---|---|
Molecular Formula |
C14H12O |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
1,4-dihydrobenzo[g][1]benzoxepine |
InChI |
InChI=1S/C14H12O/c1-2-6-12-11(5-1)8-9-14-13(12)7-3-4-10-15-14/h1-6,8-9H,7,10H2 |
InChI Key |
GNTXREFGILDYPL-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCOC2=C1C3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


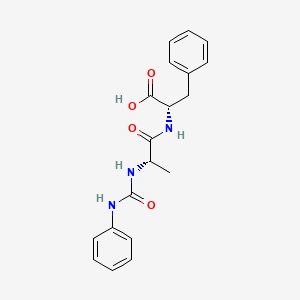
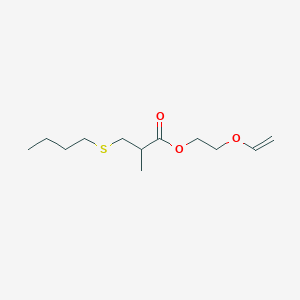
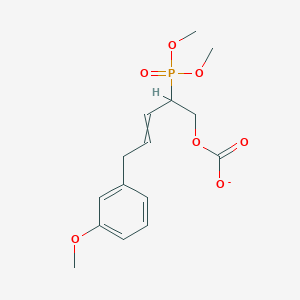

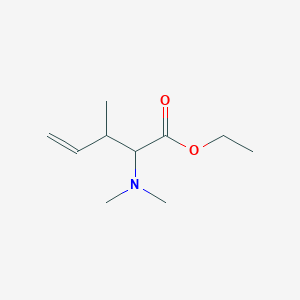
![3-Methoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde](/img/structure/B15161229.png)
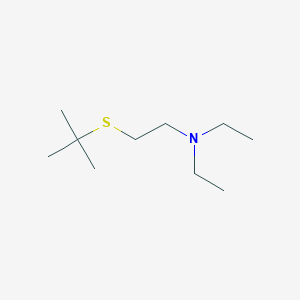
![2-{[(2,2-Diethoxyethyl)(methyl)amino]methyl}benzaldehyde](/img/structure/B15161248.png)
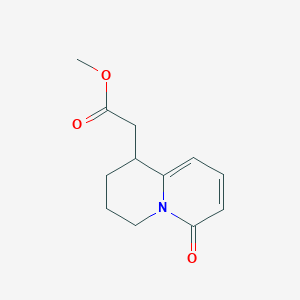
diphenylsilane](/img/structure/B15161260.png)
![1-{2-[(4-Ethenylphenyl)methoxy]-6-methoxyphenyl}methanamine](/img/structure/B15161265.png)
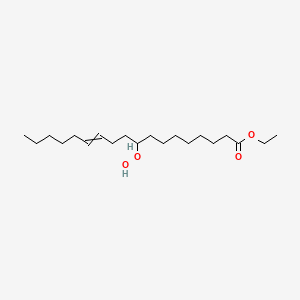
![1-(2-Methoxyphenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B15161278.png)
![3-Hydroxy-3-[(methylcarbamoyl)oxy]butanoic acid](/img/structure/B15161280.png)
